molecular formula C16H13N3O4S B472828 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide CAS No. 353515-11-4

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide

Cat. No.: B472828
CAS No.: 353515-11-4
M. Wt: 343.4g/mol
InChI Key: VTMJBTAZUZNDBS-UHFFFAOYSA-N
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Description

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes a quinoline ring, a nitro group, and a sulfonamide group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzenesulfonamide to introduce the nitro group. This is followed by the coupling of the nitro-substituted benzenesulfonamide with 8-aminoquinoline under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-5-amino-N-quinolin-8-ylbenzenesulfonamide .

Scientific Research Applications

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and sulfonamide groups, along with the quinoline ring, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-5-nitro-N-quinolin-8-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-11-7-8-13(19(20)21)10-15(11)24(22,23)18-14-6-2-4-12-5-3-9-17-16(12)14/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMJBTAZUZNDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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